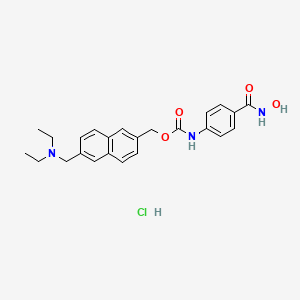

Givinostat hydrochloride

Descripción

Histone Deacetylase Inhibitor is any substance that inhibits histone deacetylase, an enzyme that catalyzes the removal of acetyl groups from core histones. Inhibition of histone deacetylase can result in hyperacetylation of histones, with an effect on gene expression and cell differentiation.

has antineoplastic activity

Propiedades

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGNWJOQMSBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199657-29-9 | |

| Record name | Givinostat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIVINOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Givinostat's Preclinical Profile: A Technical Guide to On-Target Activity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (B1684626) is a potent, orally bioavailable hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1] It has demonstrated therapeutic potential in preclinical models of various diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV).[2][3] This technical guide provides an in-depth overview of Givinostat's target profile, its mechanism of action, and observed off-target effects in preclinical settings. The information is presented to facilitate further research and development of this compound.

Givinostat Target Profile

Givinostat is characterized as a pan-HDAC inhibitor, targeting enzymes in both Class I and Class II.[1] Its inhibitory activity across a panel of recombinant human HDAC isoforms has been quantified, revealing a broad spectrum of activity with varying potencies.

Table 1: Givinostat In Vitro Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| Class I | |

| HD1-B | 7.5 |

| HD1-A | 16 |

| HDAC1 | 198 |

| HDAC2 | 325 |

| HDAC3 | 157 |

| HDAC8 | 854 |

| Class IIa | |

| HDAC4 | 1059 |

| HDAC5 | 532 |

| HDAC7 | 524 |

| HDAC9 | 541 |

| Class IIb | |

| HDAC6 | 315 |

| HDAC10 | 340 |

| Class IV | |

| HDAC11 | 292 |

Data sourced from MedChemExpress.[4]

On-Target Effects in Preclinical Models

Givinostat's on-target effects are primarily driven by its inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in the modulation of gene expression, impacting cellular processes such as inflammation, fibrosis, and cell proliferation.

Duchenne Muscular Dystrophy (DMD)

In the mdx mouse model of DMD, Givinostat has been shown to ameliorate disease pathology through multiple mechanisms.[2][5]

-

Reduced Inflammation and Fibrosis: Givinostat treatment leads to a significant reduction in inflammatory infiltrates and collagen deposition in the muscles of mdx mice.[2][5][6]

-

Improved Muscle Histology: Treatment with Givinostat promotes the formation of muscle fibers with an increased cross-sectional area and reduces fatty infiltration.[5][6]

-

Enhanced Muscle Function: Preclinical studies have demonstrated that Givinostat-treated mdx mice exhibit improved endurance in treadmill tests and increased muscle strength.[5][7]

Signaling Pathway in DMD

References

- 1. selleckchem.com [selleckchem.com]

- 2. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for Givinostat Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Givinostat (B1684626)

Introduction

Givinostat, sold under the brand name Duvyzat, is a first-in-class, orally administered histone deacetylase (HDAC) inhibitor.[1][2] It has demonstrated a multi-targeted mechanism of action with potential anti-inflammatory, anti-angiogenic, and antineoplastic activities.[1] Developed by Italfarmaco, Givinostat has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of Duchenne muscular dystrophy (DMD) in patients aged six years and older, making it the first nonsteroidal drug approved for all genetic variants of this condition.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Givinostat, summarizing key data from preclinical and clinical studies.

Pharmacodynamics (PD)

The primary mechanism of action of Givinostat is the inhibition of Class I and Class II histone deacetylases (HDACs).[1][4] In pathological conditions such as DMD, HDACs are constitutively hyperactive, leading to epigenetic changes that suppress muscle regeneration and promote inflammation and fibrosis.[5][6][7] By inhibiting HDACs, Givinostat restores the balance of histone acetylation, leading to a cascade of beneficial downstream effects.[5][6]

Mechanism of Action: HDAC Inhibition

HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5][8] Givinostat binds to the catalytic pocket of HDAC enzymes, chelating the zinc ion essential for their activity.[4] This inhibition leads to histone hyperacetylation, resulting in a more "open" and relaxed chromatin structure.[3][5][6] This enhanced DNA accessibility allows for the transcription of genes involved in muscle repair, myogenesis, and anti-inflammatory responses.[5][6]

The diagram below illustrates the core mechanism of Givinostat's action on chromatin structure.

In Vivo Pharmacodynamic Effects

Givinostat's HDAC inhibition translates into a range of significant therapeutic effects observed in both preclinical and clinical settings. These effects address key pathological features of DMD, including inflammation, fibrosis, and impaired muscle regeneration.[5][6]

Key Downstream Effects:

-

Reduced Inflammation and Fibrosis: In the mdx mouse model of DMD, Givinostat treatment significantly reduced inflammatory infiltrate and decreased fibrosis by up to 30-40%.[5][6][9] It also reduced necrosis and fatty replacement in skeletal muscle.[5][6]

-

Enhanced Myogenesis: By inhibiting hyperactive HDACs, Givinostat promotes the activity of transcription factors crucial for myogenic differentiation, such as MyoD and MEF2.[5][6] This helps restore the differentiation of satellite cells into new muscle fibers.[5][6]

-

Modulation of Signaling Pathways: Givinostat has been shown to affect several signaling pathways. It can modulate TGF-β signaling and has activity against cells expressing the mutated JAK2(V617F) enzyme, which is implicated in myeloproliferative diseases.[1][5] This suggests a broader applicability beyond DMD.

-

Target Engagement: The administration of Givinostat leads to a measurable increase in the acetylation of histones, such as histone H3, confirming target engagement in vivo.[10] In a rat model of neonatal hypoxia-ischemia, Givinostat treatment restored the level of acetylated H3 to control levels.[10]

The following diagram illustrates the signaling cascade initiated by Givinostat in the context of DMD.

Pharmacodynamic Biomarkers

One of the key dose-limiting toxicities and a monitored pharmacodynamic biomarker for Givinostat is thrombocytopenia (a decrease in platelet count).[1][11][12] Population PK/PD modeling has been used to describe the time course of platelet counts following Givinostat administration, allowing for weight-based dosing strategies to manage this effect while maintaining efficacy.[11][12]

| Biomarker | Effect of Givinostat | Clinical Significance | Reference |

| Platelet Count | Decrease from baseline | Dose-limiting toxicity; requires monitoring. PK/PD models link exposure to the extent of decrease. | [11][12] |

| Histone H3 Acetylation | Increase | Direct evidence of target engagement (HDAC inhibition). | [10] |

| Triglycerides | Increase (Hypertriglyceridemia) | Common side effect requiring monitoring. | [1] |

| Muscle Fat Fraction | Reduction in vastus lateralis | Indicates slowing of disease progression and muscle degeneration. A 30% reduction was observed. | [5][6] |

Pharmacokinetics (PK)

Givinostat is an orally bioavailable drug.[5][6] Its pharmacokinetic profile has been characterized through multiple clinical studies, leading to the development of a population PK model that informs dosing recommendations.[12][13]

Absorption, Distribution, Metabolism, and Elimination (ADME)

-

Absorption: Givinostat is absorbed following oral administration, with Tmax occurring approximately 2-3 hours post-dose.[2] Administration with a high-fat meal can increase AUC by 40% and Cmax by 23%, delaying Tmax.[2]

-

Distribution: Population PK modeling estimates the apparent volume of distribution of the central and peripheral compartments to be 160 L and 483 L, respectively.[2]

-

Metabolism & Elimination: A two-compartment model with first-order elimination from the central compartment best describes Givinostat's pharmacokinetics.[12][13] Body weight has been identified as a significant covariate affecting the drug's apparent clearance (CL/F), with clearance increasing with body weight.[12][13]

Preclinical Pharmacokinetics (mdx Mice)

Pharmacokinetic studies in mdx mice were crucial for establishing the exposure-response relationship and defining the therapeutic dose range.

| Parameter | Dosing Regimen | Value | Reference |

| Optimal Efficacy Dose | 5-10 mg/kg/day (oral) | Showed recovery of functional and histological parameters. | [9][14] |

| Effective Exposure | Daily administration | Daily AUCs of ~300 ng·h/mL were required for beneficial effects. | [13] |

Clinical Pharmacokinetics (Humans)

Population PK analysis, incorporating data from seven clinical studies, has defined the pharmacokinetic profile of Givinostat in pediatric and adult populations.[12][13]

| Parameter | Population / Dose | Value | Reference |

| Tmax | Humans (oral) | ~2-3 hours | [2] |

| Steady State | Twice daily dosing | Achieved within 5-7 days | [2] |

| Apparent Volume of Distribution (Central) | Population PK Model | 160 L | [2] |

| Apparent Volume of Distribution (Peripheral) | Population PK Model | 483 L | [2] |

| Target Exposure (AUC0–12) | Boys with DMD (37.5 mg BID) | ~570 ng·h/mL | [13] |

| Dosing Regimen | DMD Patients | Weight-based, twice daily | [12][13] |

Experimental Protocols & Methodologies

The characterization of Givinostat's PK/PD profile has been built on rigorous preclinical and clinical experimental designs.

Preclinical Evaluation in mdx Mouse Model

-

Animal Model: mdx mice, a widely used model for Duchenne muscular dystrophy.[9][14]

-

Drug Administration: Long-term (e.g., 3.5 months) oral administration of Givinostat at various doses (e.g., 1, 5, and 10 mg/kg/day).[9][14]

-

Pharmacodynamic Assessments:

-

Functional Tests: Endurance performance evaluated using treadmill tests.[9][14] Grip strength tests were also used.[15]

-

Histology: Muscle tissue (e.g., tibialis anterior) analyzed for myofiber cross-sectional area, fibrosis (e.g., using Sirius Red staining), inflammatory infiltrate, and fatty infiltration via hematoxylin (B73222) and eosin (B541160) (H&E) staining.[9][14][16]

-

-

Pharmacokinetic Analysis: Blood samples collected at various time points after oral administration to determine drug exposure parameters (Cmax, AUC). A population PK approach was used to link individual blood AUCs with PD effects.[9]

The diagram below outlines a typical workflow for preclinical evaluation.

Clinical Trial Methodology (DMD Studies)

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 2 and Phase 3 trials.[5][6][17][18]

-

Patient Population: Ambulant boys aged 6 years and older with a confirmed DMD diagnosis, typically on a stable corticosteroid regimen.[17][18]

-

Drug Administration: Oral suspension of Givinostat administered twice daily, with dosing adjusted for body weight.[12][19]

-

Primary and Secondary Endpoints:

-

Functional Assessments: Timed function tests, such as the time to climb four stairs (a primary endpoint), and the North Star Ambulatory Assessment (NSAA).[5][6][18]

-

Muscle Imaging: Magnetic Resonance Spectroscopy (MRS) to quantify muscle fat fraction in the vastus lateralis, a key secondary endpoint.[5][6][17]

-

Histology: Analysis of muscle biopsies to assess changes in muscle tissue, fibrosis, and necrosis.[5][6]

-

-

Safety and PK Monitoring:

Givinostat represents a significant advancement in the treatment of Duchenne muscular dystrophy, acting through a multi-targeted epigenetic mechanism. Its pharmacodynamic profile is well-characterized, with in vivo studies confirming that its inhibition of HDACs leads to reduced inflammation and fibrosis and promotes muscle regeneration. The pharmacokinetic properties of Givinostat have been thoroughly investigated, enabling the development of a weight-based dosing strategy that balances efficacy with a manageable safety profile, particularly concerning thrombocytopenia. The comprehensive preclinical and clinical data provide a strong foundation for its use in DMD and support further investigation into its potential in other inflammatory and fibrotic diseases.

References

- 1. Givinostat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Givinostat | Description, Mechanism of Action, Side Effects, & Facts | Britannica [britannica.com]

- 4. What is the therapeutic class of Givinostat? [synapse.patsnap.com]

- 5. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 7. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. boa.unimib.it [boa.unimib.it]

- 9. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Population pharmacokinetic-pharmacodynamic analysis of givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. Duvyzat (givinostat): a new hope for Duchenne muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. What clinical trials have been conducted for Givinostat? [synapse.patsnap.com]

Givinostat Hydrochloride: A Deep Dive into its Modulation of Gene Expression

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Givinostat (B1684626) hydrochloride, a potent histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of gene expression with therapeutic implications in a range of diseases, most notably Duchenne muscular dystrophy (DMD) and Polycythemia Vera (PV). This technical guide provides a comprehensive overview of the core mechanisms by which Givinostat exerts its effects, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Histone Hyperacetylation and Transcriptional Activation

Givinostat functions as a pan-HDAC inhibitor, targeting multiple histone deacetylase enzymes that are crucial regulators of gene expression. HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription factors to DNA, thereby repressing gene transcription. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed or "open" chromatin state. This open chromatin architecture facilitates the binding of transcriptional machinery to gene promoter and enhancer regions, leading to the activation of gene expression.[1][2][3] This epigenetic modulation is the foundational mechanism through which Givinostat mediates its therapeutic effects.

Modulation of Key Signaling Pathways

Givinostat's influence on gene expression extends to the modulation of critical signaling pathways implicated in inflammation, fibrosis, and cell proliferation.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of fibrosis, a pathological hallmark of Duchenne muscular dystrophy. In DMD patient-derived fibroblasts, Givinostat has been shown to differentially regulate genes within this pathway. Specifically, it downregulates the expression of TGF-β receptor 1 (TGF R1) and Collagen III, a major component of fibrotic tissue. Conversely, Givinostat upregulates the expression of TGF-β receptor 2 (TGF R2).[4] This differential modulation suggests a complex regulatory role for Givinostat in mitigating the pro-fibrotic effects of TGF-β.

Caption: Givinostat's modulation of the TGF-β signaling pathway.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is central to the pathophysiology of myeloproliferative neoplasms like Polycythemia Vera. While direct quantitative data on Givinostat's effect on JAK/STAT target gene expression is limited in the provided search results, its known mechanism as an HDAC inhibitor suggests a role in modulating the expression of genes regulated by this pathway. HDAC inhibitors can influence the expression of key components and targets of the JAK/STAT cascade, thereby impacting cell proliferation and survival. Further research is needed to elucidate the precise gene expression changes induced by Givinostat within this pathway.

Caption: Postulated modulation of the JAK/STAT signaling pathway by Givinostat.

Quantitative Data on Gene Expression Modulation

While comprehensive RNA-sequencing datasets from Givinostat clinical trials are not publicly available, preclinical and some clinical studies provide insights into its impact on gene expression.

| Gene/Molecule | Disease Model/System | Direction of Change | Method | Reference |

| TGF-β Pathway | ||||

| TGF R1 | DMD Patient Fibroblasts | Downregulated | Not Specified | [4] |

| TGF R2 | DMD Patient Fibroblasts | Upregulated | Not Specified | [4] |

| Collagen III | DMD Patient Fibroblasts | Downregulated | Not Specified | [4] |

| Inflammatory Cytokines | ||||

| IL-1α | Mouse Model (AMI) | Downregulated | qRT-PCR | [5] |

| IL-1β | Mouse Model (AMI) | Downregulated | qRT-PCR | [5] |

| IL-1β mRNA | INS-1 cells and rat islets | Downregulated | Real-time qPCR | [6] |

| Growth Factors & Other Genes | ||||

| Placenta Growth Factor (PlGF) | Mouse Model (AMI) | Upregulated | qRT-PCR | [5] |

| Bone Morphogenic Protein 2 (BMP-2) | Mouse Model (AMI) | Upregulated | qRT-PCR | [5] |

| Caspase 3 | Co-culture of CMs and M2 MPs | Downregulated | qRT-PCR | [5] |

| Follistatin | mdx mice | Upregulated | Not Specified | [2] |

| microRNAs | ||||

| miR-449a-5p | mdx mice | Upregulated | Not Specified | [1][3] |

| miR-92b-3p | mdx mice | Upregulated | Not Specified | [1][3] |

Experimental Protocols

Detailed experimental protocols from specific Givinostat studies are often proprietary. However, based on standard methodologies, the following outlines the likely procedures for key experiments.

In Vivo Treatment of mdx Mice and Tissue Collection

Objective: To assess the in vivo efficacy of Givinostat in a mouse model of DMD.

-

Animal Model: C57BL/10ScSn-Dmdmdx/J (mdx) mice and wild-type C57BL/10ScSnJ control mice are used.[7]

-

Givinostat Administration: Givinostat is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (gavage) at specified doses (e.g., 1, 5, 10 mg/kg/day) for a defined period (e.g., 3.5 months).[7]

-

Functional Assessment: Functional tests such as grip strength and treadmill exhaustion tests are performed at regular intervals.[7]

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm) are collected.

-

Histological Analysis: A portion of the muscle tissue is fixed in formalin and embedded in paraffin (B1166041) for histological staining (e.g., Hematoxylin and Eosin, Sirius Red) to assess muscle morphology, fibrosis, and inflammation.[7]

-

Gene Expression Analysis: Another portion of the muscle tissue is snap-frozen in liquid nitrogen for subsequent RNA or protein extraction.

Caption: General experimental workflow for preclinical evaluation of Givinostat in mdx mice.

Cell Culture, Givinostat Treatment, and RNA Extraction

Objective: To investigate the effect of Givinostat on gene expression in a cell culture model.

-

Cell Culture: DMD patient-derived fibroblasts or other relevant cell lines are cultured in appropriate media and conditions.

-

Givinostat Treatment: Cells are treated with varying concentrations of Givinostat or a vehicle control (e.g., DMSO) for a specified duration.

-

Cell Lysis and RNA Extraction: Following treatment, cells are washed with PBS and lysed. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Downstream Analysis: The extracted RNA is then used for downstream applications such as quantitative real-time PCR (qPCR) or RNA-sequencing.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

Objective: To determine the effect of Givinostat on histone acetylation at specific gene promoters.

-

Cell Culture and Crosslinking: Cells are treated with Givinostat or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3). The antibody-histone-DNA complexes are then captured using protein A/G beads.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.

-

Reverse Crosslinking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

qPCR Analysis: The purified DNA is used as a template for qPCR with primers designed to amplify specific gene promoter regions of interest. The enrichment of the target sequence in the immunoprecipitated DNA is calculated relative to a control (e.g., input DNA or a negative control region).[8]

Conclusion

Givinostat hydrochloride modulates gene expression primarily through the inhibition of histone deacetylases, leading to a more open chromatin structure and increased transcription of target genes. This mechanism of action has been shown to impact key signaling pathways involved in inflammation and fibrosis, such as the TGF-β pathway. While quantitative data on a global transcriptomic level remains limited in the public domain, preclinical and targeted studies have demonstrated Givinostat's ability to alter the expression of specific genes and microRNAs involved in muscle regeneration and pathology. The provided experimental frameworks offer a basis for further investigation into the precise molecular consequences of Givinostat treatment. As research continues, a more detailed understanding of Givinostat's role in modulating the transcriptome will undoubtedly emerge, further refining its therapeutic applications.

References

- 1. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurologylive.com [neurologylive.com]

- 3. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 4. mdaconference.org [mdaconference.org]

- 5. Givinostat reduces adverse cardiac remodeling through regulating fibroblasts activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lysine deacetylase inhibitor givinostat inhibits β-cell IL-1β induced IL-1β transcription and processing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Epigenetic Modifications Induced by Givinostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Givinostat (ITF2357) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] In pathological conditions such as Duchenne Muscular Dystrophy (DMD) and certain myeloproliferative neoplasms (MPNs), HDACs are often hyperactive, leading to aberrant gene expression that drives disease progression.[4][5]

Givinostat's therapeutic potential stems from its ability to inhibit class I and II HDACs, thereby modulating the acetylation status of chromatin and other proteins to restore a more normal gene expression profile.[6] This multi-targeted mechanism addresses key pathological processes including chronic inflammation, fibrosis, and impaired tissue regeneration.[4][7] Recently approved by the U.S. Food and Drug Administration (FDA) for the treatment of DMD, Givinostat represents a significant advancement in epigenetic therapy.[4] This guide provides a detailed overview of the epigenetic modifications induced by Givinostat, summarizing key quantitative data and outlining relevant experimental protocols for its study.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of Givinostat is the inhibition of histone deacetylases. In a normal state, HDACs and histone acetyltransferases (HATs) work in balance to control the acetylation level of histones.[1] HDAC hyperactivity, as seen in DMD, leads to hypoacetylation of histone tails.[4] This increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and resulting in a condensed, compact chromatin structure (heterochromatin). This state represses gene transcription by limiting the access of transcription factors and RNA polymerase to the DNA.[8]

Givinostat treatment blocks the enzymatic activity of HDACs. This action shifts the balance, leading to an accumulation of acetyl groups on histone lysine residues, a state known as hyperacetylation.[3] The neutralization of the positive charges on histones weakens their bond with DNA, promoting a relaxed, open chromatin structure (euchromatin).[1] This open state facilitates the binding of transcription machinery, leading to the activation of previously silenced genes involved in critical cellular processes like muscle repair and anti-inflammatory responses.[1][4]

Key Epigenetic and Downstream Effects in Duchenne Muscular Dystrophy (DMD)

In DMD, the absence of dystrophin leads to a pathological cascade characterized by chronic inflammation, failed muscle regeneration, fibrosis (scar tissue formation), and adipogenesis (fat replacement).[4] Constitutively active HDACs exacerbate these conditions by repressing genes essential for myogenesis and anti-inflammatory responses.[4] Givinostat intervenes by inducing epigenetic changes that counteract these pathological processes.

-

Reduces Inflammation: Givinostat treatment leads to the downregulation of pro-inflammatory cytokines.[3]

-

Promotes Myogenesis: By inducing histone hyperacetylation, Givinostat activates the transcription of crucial myogenic regulatory factors and microRNAs (e.g., miR-206), promoting the differentiation of muscle stem cells (satellite cells) and the formation of larger, healthier muscle fibers.[4][9]

-

Reduces Fibrosis and Adipogenesis: Givinostat modulates the TGF-β signaling pathway, which is a key driver of fibrosis.[8] It reduces the expression of pro-fibrotic genes like Collagen III.[8] This leads to a significant decrease in the replacement of muscle with fibrotic and adipose tissue, thereby preserving muscle architecture and function.[9]

Quantitative Data on Givinostat's Effects

The efficacy of Givinostat has been quantified in both preclinical animal models and clinical trials in human patients. The following tables summarize key findings.

Table 1: Summary of Preclinical Efficacy in mdx Mouse Model of DMD

| Parameter Assessed | Model | Givinostat Effect | Quantitative Result | Citation |

| Muscle Histology | ||||

| Fibrosis Reduction | mdx mice | ↓ Fibrotic Tissue | 30% - 40% reduction | [2][9] |

| Fat Infiltration | mdx mice | ↓ Adipose Tissue | Significant reduction | [9][10] |

| Myofiber Size | mdx mice | ↑ Cross-Sectional Area (CSA) | Significant increase | [9][10] |

| Muscle Function | ||||

| Muscle Strength | mdx mice | ↑ Grip Strength | Dose-dependent improvement | [9] |

| Endurance | mdx mice | ↑ Treadmill Performance | Increased time to exhaustion | [9] |

Table 2: Summary of Clinical Efficacy in DMD Patients

| Parameter Assessed | Study Phase | Givinostat Effect | Quantitative Result | Citation |

| Muscle Histology | ||||

| Fibrosis | Phase 2 | ↓ Fibrotic Tissue | Significant decrease from baseline | [9][11] |

| Fatty Replacement | Phase 2 | ↓ Adipose Tissue | Significant decrease from baseline | [9][11] |

| Muscle Fiber Area | Phase 2 | ↑ Muscle Tissue Fraction | Significant increase from baseline | [11] |

| Functional & Imaging | ||||

| Four-Stair Climb | Phase 3 | Slowed Progression | 1.78s less decline vs. placebo over 18 months | [12][13] |

| Fat Infiltration (VL) | Phase 3 | ↓ Fat Infiltration | ~30% reduction in vastus lateralis fat fraction | [10] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the epigenetic and cellular effects of Givinostat.

Protocol: Western Blot for Histone Acetylation

This protocol is designed to detect changes in the acetylation status of histones (e.g., Histone H3) in cells treated with Givinostat.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, or primary myoblasts) to be 70-80% confluent at the time of treatment.

-

Prepare a stock solution of Givinostat in DMSO. Dilute in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only (DMSO) control.

-

Treat cells for a specified duration (e.g., 6, 12, or 24 hours).

2. Histone Extraction (Acid Extraction Method): [4][14]

-

Wash cells twice with ice-cold PBS containing protease inhibitors.

-

Scrape cells and pellet by centrifugation (1,500 rpm, 5 min, 4°C).

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors). Incubate on ice for 10 minutes to lyse cell membranes.

-

Centrifuge at 6,500 x g for 10 min at 4°C to pellet the nuclei. Discard the supernatant.

-

Resuspend the nuclear pellet in 0.4 N H₂SO₄ or 0.2 N HCl and incubate with rotation overnight at 4°C.

-

Centrifuge at 10,000 rpm for 10 min at 4°C. Collect the supernatant containing the acid-soluble histones.

3. Protein Quantification and Sample Preparation:

-

Quantify protein concentration using a Bradford or BCA protein assay.

-

Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.

-

Boil samples at 95°C for 5-10 minutes.

4. SDS-PAGE and Electrotransfer:

-

Load samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

-

Verify transfer efficiency using Ponceau S stain.[3]

5. Immunoblotting:

-

Block the membrane in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated histone mark (e.g., rabbit anti-acetyl-Histone H3, Lys9/K14) diluted in blocking buffer. A parallel blot should be run with an antibody against total Histone H3 as a loading control.[15]

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]

-

Wash the membrane 3x for 10 minutes each with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify band intensity. Normalize the intensity of the acetylated histone band to the total histone band.[16]

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol outlines a general workflow to identify the genomic loci where histone acetylation is enriched following Givinostat treatment.

1. Cell Treatment and Cross-linking:

-

Treat cells with Givinostat or vehicle control as described in 5.1.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Sonication:

-

Harvest and wash cells. Lyse cells to release nuclei.

-

Resuspend nuclei in a shearing buffer (containing SDS and protease inhibitors).

-

Sonciate the chromatin to shear DNA into fragments of 200-800 bp. Optimization of sonication time and power is critical.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

-

Incubate a portion of the lysate (10-20 µg of chromatin) overnight at 4°C with 5-10 µg of a ChIP-grade antibody against a specific acetyl-histone mark (e.g., anti-acetyl-H3 K27). Include a negative control (e.g., Normal Rabbit IgG).

-

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 4 hours at 4°C.

4. Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.[17]

-

Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis (qPCR or Sequencing):

-

qPCR: Quantify the enrichment of specific gene promoters (e.g., the promoter of a muscle-specific gene) in the immunoprecipitated DNA relative to the input DNA.

-

ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to map histone acetylation patterns genome-wide.

Protocol: Histological Analysis of Muscle Tissue

This protocol is for assessing changes in muscle morphology, fibrosis, and fat infiltration in tissue sections from preclinical models or patient biopsies.

1. Tissue Preparation:

-

Excise muscle tissue (e.g., gastrocnemius, tibialis anterior) and either fix in 10% neutral buffered formalin for paraffin (B1166041) embedding or snap-freeze in isopentane (B150273) cooled by liquid nitrogen for cryosectioning.[10]

-

Cut 5-10 µm thick sections using a microtome or cryostat.

2. Staining for General Morphology and Fibrosis:

-

Hematoxylin and Eosin (H&E) Staining: For general muscle fiber morphology, identification of centrally located nuclei (a sign of regeneration), and detection of necrotic or inflammatory areas.

-

Sirius Red or Masson's Trichrome Staining: To specifically stain collagen fibers and quantify the extent of fibrosis. Collagen will appear red (Sirius Red) or blue (Trichrome).[10]

3. Staining for Fat Infiltration:

-

Oil Red O Staining: Performed on frozen sections to stain neutral lipids (adipocytes) red. This allows for the quantification of fatty replacement within the muscle.[10]

4. Immunohistochemistry (IHC):

-

Perform antigen retrieval on sections if necessary.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against a protein of interest (e.g., α-SMA for myofibroblasts).

-

Incubate with a labeled secondary antibody and a detection substrate to visualize the protein.

5. Image Acquisition and Analysis:

-

Capture high-resolution images of the stained sections using a brightfield microscope.

-

Use image analysis software (e.g., ImageJ, HALO) to quantify parameters:

-

Myofiber Cross-Sectional Area (CSA): Measure the area of individual muscle fibers.

-

Fibrotic/Adipose Area: Calculate the percentage of the total tissue area that is positive for the respective stain.

-

Central Nucleation Index: Determine the percentage of myofibers with centrally located nuclei.

-

Conclusion

Givinostat exerts its therapeutic effects primarily through the epigenetic mechanism of HDAC inhibition. By inducing histone hyperacetylation, it remodels chromatin to activate beneficial gene expression programs. This leads to a multi-pronged attack on the pathology of diseases like DMD, resulting in reduced inflammation and fibrosis, and enhanced muscle regeneration. The quantitative data from both preclinical and clinical studies provide robust evidence of its efficacy in modifying key histological and functional outcomes. The protocols detailed herein offer a foundational framework for researchers to further investigate the nuanced epigenetic and cellular impacts of Givinostat and other HDAC inhibitors in drug discovery and development.

References

- 1. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 2. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone western blot protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. epigenome-noe.net [epigenome-noe.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. med.uio.no [med.uio.no]

- 8. mdaconference.org [mdaconference.org]

- 9. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itftherapeutics.com [itftherapeutics.com]

- 11. parentproject.it [parentproject.it]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Givinostat in Inflammatory Diseases: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Givinostat (ITF2357) is a potent, orally available histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential across a range of preclinical models of inflammatory diseases. By modulating the epigenetic landscape, Givinostat interferes with key pathological processes including chronic inflammation, fibrosis, and cellular degeneration. Its mechanism of action involves the inhibition of Class I and II HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression to suppress pro-inflammatory pathways and promote tissue repair. This document provides an in-depth overview of the preclinical data supporting the use of Givinostat in inflammatory conditions, with a focus on Duchenne Muscular Dystrophy (DMD) and Inflammatory Bowel Disease (IBD), detailing experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Mechanism of Action in Inflammation

Givinostat exerts its anti-inflammatory effects primarily through the inhibition of HDAC enzymes. In inflammatory states, HDACs are often dysregulated, leading to the hypoacetylation of histones at the promoters of anti-inflammatory genes, thereby silencing them. Conversely, transcription factors central to the inflammatory response, such as NF-κB, are activated.

Givinostat reverses this by inducing histone hyperacetylation, which relaxes the chromatin structure.[1] This allows for increased access of transcription factors to DNA, enhancing the expression of genes involved in anti-inflammatory responses and muscle repair.[1] Concurrently, Givinostat has been shown to suppress the activity of pro-inflammatory signaling pathways like NF-κB, reducing the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3]

References

- 1. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 2. What is the mechanism of Givinostat Hydrochloride? [synapse.patsnap.com]

- 3. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Fibrotic Properties of Givinostat Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Givinostat (B1684626) hydrochloride (hereafter referred to as Givinostat) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-fibrotic properties in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the anti-fibrotic effects of Givinostat, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to evaluate its efficacy. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of fibrosis and drug development.

Introduction: The Role of HDACs in Fibrosis

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] In the context of fibrosis, HDACs are often upregulated and contribute to the pro-fibrotic phenotype by modulating the expression of genes involved in inflammation, myofibroblast activation, and ECM deposition.[2][3] As a pan-HDAC inhibitor, Givinostat reverses this process, leading to histone hyperacetylation and the altered expression of genes that drive the fibrotic cascade.[1]

Mechanism of Action of Givinostat in Fibrosis

Givinostat exerts its anti-fibrotic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of HDAC enzymes. This leads to a cascade of downstream events that collectively counteract the progression of fibrosis.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis in various organs.[4][5] Givinostat has been shown to interfere with this pathway at multiple levels:

-

Regulation of TGF-β Receptors: In fibroblasts from Duchenne Muscular Dystrophy (DMD) patients, Givinostat has been observed to downregulate the expression of the TGF-β receptor 1 (TGFβR1) while upregulating the expression of TGF-β receptor 2 (TGFβR2).[6] This differential regulation may alter the cellular response to pro-fibrotic TGF-β signaling.

-

Inhibition of Downstream Effectors: Givinostat treatment has been associated with the reduced expression of key downstream effectors of the TGF-β pathway, such as α-smooth muscle actin (α-SMA) and collagen type I (Col1α1), which are hallmarks of myofibroblast activation and ECM deposition.[7]

Inhibition of Hepatic Stellate Cell (HSC) Activation

In the liver, the activation of hepatic stellate cells is a critical event in the initiation and progression of fibrosis.[7] Givinostat has been identified as a potent inhibitor of HSC activation.[7] In vitro studies have demonstrated that Givinostat dose-dependently inhibits the expression of α-SMA and Col1α1 in HSCs stimulated with TGF-β1.[3]

Anti-inflammatory Effects

Chronic inflammation is a key driver of fibrosis. Givinostat exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1] This reduction in the inflammatory milieu can, in turn, reduce the stimuli that lead to fibroblast activation and ECM production.

Quantitative Data on the Anti-Fibrotic Effects of Givinostat

The anti-fibrotic efficacy of Givinostat has been quantified in various preclinical and clinical models. The following tables summarize key findings.

Table 1: Preclinical Efficacy of Givinostat in a Mouse Model of CCl₄-Induced Liver Fibrosis

| Parameter | Control (CCl₄ only) | Givinostat (10 mg/kg/day) + CCl₄ | % Reduction | p-value | Reference |

| Liver Histology | |||||

| Collagen Deposition (Sirius Red Staining) | Significant increase | Significantly decreased | - | <0.0001 | [7] |

| Fibrotic Gene Expression (mRNA) | |||||

| α-SMA | Increased | Significantly reduced | - | <0.01 | [7] |

| Col1α1 | Increased | Significantly reduced | - | <0.01 | [7] |

| Fibrotic Protein Expression | |||||

| α-SMA | Increased | Reduced | - | <0.05 | [7] |

| Col1α1 | Increased | Reduced | - | <0.05 | [7] |

| Liver Injury Markers (Serum) | |||||

| ALT (U/L) | 469 ± 41.65 | 137.7 ± 71.72 | ~70.6% | <0.01 | [7] |

| AST (U/L) | 536.8 ± 95.53 | 156.5 ± 71.44 | ~70.8% | <0.01 | [7] |

Table 2: Preclinical Efficacy of Givinostat in the mdx Mouse Model of Duchenne Muscular Dystrophy

| Parameter | Vehicle | Givinostat (5 mg/kg/d) | Givinostat (10 mg/kg/d) | % Reduction (vs. Vehicle) | p-value (vs. Vehicle) | Reference |

| Muscle Fibrosis | ||||||

| Gastrocnemius Muscle Fibrosis (%) | - | - | - | ~30% (at 10 mg/kg) | - | [8] |

| Diaphragm Muscle Fibrosis (%) | - | - | - | ~40% (at all doses) | - | [8] |

| Tibialis Anterior Muscle Fibrosis (%) | - | - | - | Significant reduction (at 37.5 mg/kg) | - | [8] |

| Fatty Infiltration | ||||||

| Tibialis Anterior Muscle | - | Significantly reduced | Significantly reduced | - | <0.01 (at 5 mg/kg) | [9] |

Table 3: Clinical Efficacy of Givinostat in Duchenne Muscular Dystrophy (EPIDYS Phase 3 Trial)

| Parameter | Placebo | Givinostat | Difference | p-value | Reference |

| Muscle Fat Infiltration | |||||

| Vastus Lateralis Fat Fraction (VLFF) Change from Baseline | Increase of 10.89% | Increase of 7.48% | -3.41% | Nominally significant | [10] |

| Circulating Biomarkers | |||||

| TGF-β | - | Reduced | - | - | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the anti-fibrotic properties of Givinostat.

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice

-

Animal Model: C57BL/6J mice are commonly used.[7]

-

Induction of Fibrosis: Mice are intraperitoneally (i.p.) injected with CCl₄ (e.g., twice a week for 8 weeks).[7]

-

Givinostat Administration: Givinostat is administered, for example, i.p. daily at a dose of 10 mg/kg for the last 6 weeks of CCl₄ treatment.[7]

-

Assessment of Fibrosis:

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[7]

-

Immunohistochemistry: Liver sections are stained for α-SMA and Col1α1 to detect activated HSCs and collagen deposition.[7]

-

Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of fibrotic markers (e.g., Acta2 for α-SMA, Col1a1) is quantified by RT-qPCR.[7]

-

Protein Expression Analysis: Protein lysates from liver tissue are analyzed by Western blotting for α-SMA and Col1α1.[7]

-

Serum Analysis: Blood is collected to measure liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]

-

In Vitro Model: Hepatic Stellate Cell (HSC) Activation Assay

-

Cell Lines: Human HSC lines such as LX-2 or rat HSC lines like HSC-T6 are used.[3]

-

Activation of HSCs: Cells are stimulated with TGF-β1 to induce activation and a pro-fibrotic phenotype.[3]

-

Givinostat Treatment: Givinostat is added to the cell culture medium at various concentrations.[3]

-

Assessment of HSC Activation:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the anti-fibrotic actions of Givinostat.

Caption: Givinostat's anti-fibrotic mechanism of action.

Caption: Modulation of the TGF-β signaling pathway by Givinostat.

Caption: Experimental workflow for evaluating Givinostat in a mouse model of liver fibrosis.

Conclusion

Givinostat hydrochloride has emerged as a promising anti-fibrotic agent with a well-defined mechanism of action centered on the inhibition of histone deacetylases. Its ability to modulate the pro-fibrotic TGF-β signaling pathway, inhibit the activation of key fibrogenic cells like hepatic stellate cells, and exert anti-inflammatory effects provides a strong rationale for its therapeutic potential. The quantitative data from both preclinical models and clinical trials in Duchenne muscular dystrophy underscore its efficacy in reducing key markers of fibrosis. This technical guide provides a comprehensive resource for the scientific community to further investigate and understand the anti-fibrotic properties of Givinostat, with the ultimate goal of developing novel therapies for a range of debilitating fibrotic diseases.

References

- 1. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdaconference.org [mdaconference.org]

- 7. Histone deacetylase inhibitor givinostat alleviates liver fibrosis by regulating hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. itftherapeutics.com [itftherapeutics.com]

- 10. Pivotal Clinical Trial Results | DUVYZAT™ (givinostat) for HCPs [duvyzathcp.com]

Givinostat's Impact on Histone Acetylation in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Givinostat (B1684626) is a pan-histone deacetylase (HDAC) inhibitor that has emerged as a promising therapeutic agent for Duchenne muscular dystrophy (DMD). Its primary mechanism of action involves the modulation of histone acetylation, leading to a cascade of downstream effects that collectively mitigate the pathological hallmarks of DMD in muscle cells. This technical guide provides an in-depth overview of Givinostat's core mechanism, supported by quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Role of Histone Deacetylases in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to chronic muscle damage, inflammation, fibrosis, and impaired muscle regeneration.[1] In dystrophic muscle, there is a notable hyperactivity of histone deacetylases (HDACs), enzymes that remove acetyl groups from histone and non-histone proteins.[2] This hyper-deacetylation results in a condensed chromatin structure, repressing the transcription of genes crucial for muscle repair and regeneration.[3][4]

Givinostat is a small molecule inhibitor of class I and II HDACs.[3] By inhibiting these enzymes, Givinostat restores a more "open" chromatin state through histone hyperacetylation, thereby promoting the expression of genes involved in myogenic differentiation, anti-inflammatory pathways, and the reduction of fibrosis.[1][2]

Core Mechanism of Action: Givinostat-Mediated Histone Hyperacetylation

The central mechanism of Givinostat in muscle cells is the inhibition of HDACs, which leads to an increase in the acetylation of histones, particularly on lysine (B10760008) residues of histone H3 and H4 tails. This hyperacetylation neutralizes the positive charge of histones, reducing their affinity for the negatively charged DNA backbone. The resulting relaxed chromatin structure allows for the binding of transcription factors and RNA polymerase, initiating the transcription of previously silenced genes that are beneficial for muscle health.[1][4]

Beyond histone proteins, HDACs also deacetylate other proteins involved in cellular signaling. Givinostat's inhibition of HDACs can therefore also impact these pathways. For instance, it has been shown to affect the acetylation status of proteins involved in the TGF-β signaling pathway, a key driver of fibrosis in DMD.[5]

Signaling Pathway Visualization

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Givinostat has been evaluated in both preclinical models and clinical trials, yielding significant quantitative data on its effects on muscle histology and function.

Preclinical Studies in mdx Mouse Model

The mdx mouse is a widely used animal model for DMD. Studies have demonstrated a dose-dependent effect of Givinostat on various pathological features.

| Parameter | Givinostat Dose (mg/kg/day) | Outcome | Reference |

| Muscle Fiber Cross-Sectional Area (CSA) | 5 and 10 | Significant increase in CSA | [6] |

| Fibrosis | 10 and 37.5 | ~30% reduction in gastrocnemius muscle | [7] |

| 1, 5, and 10 | ~40% reduction in diaphragm muscle | [7] | |

| Fatty Infiltration | 5 and 10 | Significant reduction | [6] |

| Inflammation (Myeloperoxidase Activity) | 5 and 10 | Significant reduction | [1] |

| Muscle Strength (Grip Test) | 5 and 10 | Significant improvement | [1] |

Clinical Trials in DMD Patients

Clinical trials in ambulant boys with DMD have provided further evidence of Givinostat's therapeutic potential.

| Study Phase | Parameter | Givinostat Treatment | Outcome | Reference |

| Phase 2 | Muscle Fiber Area Fraction | ≥ 12 months | Significant increase | [8] |

| Total Fibrosis | ≥ 12 months | Significant reduction | [8] | |

| Fatty Replacement | ≥ 12 months | Significant reduction | [8] | |

| Necrosis | ≥ 12 months | Significant reduction | [8] | |

| Phase 3 (EPIDYS) | Four-Stair Climb (seconds) | 72 weeks | 1.78-second slower decline vs. placebo | [8] |

| North Star Ambulatory Assessment (NSAA) Total Score | 72 weeks | 40% less decline vs. placebo | [9] | |

| Vastus Lateralis Fat Fraction (MRI) | 72 weeks | 30% reduction vs. placebo | [10] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in Givinostat studies.

Western Blot for Histone Acetylation

This protocol is adapted for the analysis of acetylated histones in muscle tissue or cells following Givinostat treatment.

1. Sample Preparation:

-

For cultured cells: Treat cells with desired concentrations of Givinostat for a specified duration. Harvest cells and wash with ice-cold PBS.

-

For muscle tissue: Snap-freeze muscle biopsies in liquid nitrogen and store at -80°C. Pulverize frozen tissue into a fine powder.

-

Lyse cells or tissue powder in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).

-

Sonicate the lysate to shear DNA and ensure complete protein extraction.

-

Centrifuge at high speed to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a 15% polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-Histone H3 (e.g., anti-acetyl-H3 Lys9) and total Histone H3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.

Immunohistochemistry for Muscle Fibrosis

This protocol outlines the procedure for staining and quantifying fibrosis in muscle biopsy sections.

1. Tissue Preparation:

-

Embed fresh muscle biopsies in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled by liquid nitrogen.

-

Cut 8-10 µm thick cryosections using a cryostat and mount on charged glass slides.

-

Air-dry the sections and store at -80°C until use.

2. Staining Procedure (Masson's Trichrome):

-

Fix the sections in Bouin's solution.

-

Stain in Weigert's iron hematoxylin (B73222) for nuclear staining.

-

Stain in Biebrich scarlet-acid fuchsin solution for cytoplasmic staining.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution.

-

Stain in aniline (B41778) blue solution for collagen staining.

-

Dehydrate through a graded series of ethanol (B145695) and clear in xylene.

-

Mount with a permanent mounting medium.

3. Image Acquisition and Analysis:

-

Acquire high-resolution images of the stained sections using a bright-field microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

-

Set a color threshold to specifically select the blue-stained collagen fibers.

-

Calculate the percentage of the fibrotic area relative to the total tissue area.

Experimental Workflow Visualization

Conclusion and Future Directions

Givinostat represents a significant advancement in the therapeutic landscape for Duchenne muscular dystrophy. Its mechanism of action, centered on the inhibition of HDACs and the subsequent hyperacetylation of histones, addresses multiple facets of DMD pathology, including impaired muscle regeneration, inflammation, and fibrosis. The quantitative data from preclinical and clinical studies provide compelling evidence of its efficacy in improving muscle histology and function.

Future research should focus on elucidating the full spectrum of non-histone protein targets of Givinostat in muscle cells and their contribution to its therapeutic effects. Furthermore, long-term studies are needed to fully understand the sustained benefits and safety profile of Givinostat in the DMD patient population. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this promising therapeutic strategy.

References

- 1. Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Histone deacetylase inhibition with givinostat: a multi-targeted mode of action with the potential to halt the pathological cascade of Duchenne muscular dystrophy [frontiersin.org]

- 3. neurologylive.com [neurologylive.com]

- 4. Unleashing the Potential of Givinostat: A Novel Therapy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdaconference.org [mdaconference.org]

- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pan HDAC inhibitor Givinostat improves muscle function and histological parameters in two Duchenne muscular dystrophy murine models expressing different haplotypes of the LTBP4 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone deacetylase inhibitors improve antisense-mediated exon-skipping efficacy in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pluripotent stem cell-induced skeletal muscle progenitor cells with givinostat promote myoangiogenesis and restore dystrophin in injured Duchenne dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]

Givinostat's Mechanism of Action in Polycythemia Vera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polycythemia Vera (PV) is a myeloproliferative neoplasm characterized by the overproduction of red blood cells, driven in the vast majority of cases by a somatic mutation in the Janus kinase 2 gene (JAK2), most commonly the V617F substitution. This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, resulting in uncontrolled cell proliferation and survival. Givinostat (B1684626), a potent, orally bioavailable histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent for PV. This technical guide provides an in-depth overview of the molecular pathways affected by Givinostat in PV, supported by preclinical and clinical data. It details the drug's mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the affected signaling pathways.

Introduction to Givinostat and its Target in Polycythemia Vera

Givinostat is a Class I and II HDAC inhibitor. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Givinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and altered gene expression. In the context of PV, the primary molecular target of Givinostat's therapeutic effect is the constitutively active JAK2-STAT5 signaling pathway.

The JAK2 V617F mutation, present in approximately 95% of PV patients, leads to ligand-independent activation of the JAK2 tyrosine kinase.[1] This results in the continuous phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, differentiation, and survival, driving the excessive production of hematopoietic cells characteristic of PV.

Molecular Pathways Modulated by Givinostat

Givinostat exerts its therapeutic effects in PV through a multi-faceted mechanism of action that converges on the inhibition of the pathogenic JAK2-STAT5 signaling cascade and the induction of apoptosis in malignant cells.

Downregulation of the JAK2-STAT5 Signaling Pathway

Preclinical studies have demonstrated that Givinostat effectively downregulates the JAK2-STAT5 pathway in cells harboring the JAK2 V617F mutation.[1] This is achieved through at least two distinct mechanisms:

-

HSP90 Acetylation and JAK2 Degradation: Givinostat's inhibition of HDACs leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including JAK2.[1] Acetylation of HSP90 disrupts its chaperone function, leading to the proteasomal degradation of JAK2. This reduction in total JAK2 protein levels, in turn, decreases the amount of phosphorylated (active) JAK2 and subsequently reduces the phosphorylation of its downstream target, STAT5.[1]

-

Direct Inhibition of STAT5 Activation: Givinostat has also been shown to directly interfere with the activation of STAT5.[1] While the precise mechanism is still under investigation, it is believed that HDAC inhibition may alter the acetylation status of STAT5 itself or of other proteins involved in its activation, thereby impairing its phosphorylation and transcriptional activity.

The culmination of these actions is a significant reduction in the pro-proliferative and anti-apoptotic signals driven by the constitutively active JAK2-STAT5 pathway in JAK2 V617F-positive cells.

Induction of Apoptosis

By suppressing the survival signals emanating from the JAK2-STAT5 pathway, Givinostat selectively induces apoptosis in JAK2 V617F-mutant cells.[1] Studies have shown that Givinostat treatment leads to the activation of caspases, key executioners of the apoptotic cascade.[2] This pro-apoptotic effect is significantly more pronounced in JAK2 V617F-positive cells compared to their wild-type counterparts, highlighting the targeted nature of Givinostat's action.[3]

Modulation of Pro-Inflammatory Cytokines

PV is associated with a chronic inflammatory state, characterized by elevated levels of pro-inflammatory cytokines, which contribute to the constitutional symptoms of the disease. Givinostat has been shown to inhibit the production and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This anti-inflammatory activity likely contributes to the symptomatic improvement observed in PV patients treated with Givinostat.

Quantitative Data on Givinostat's Efficacy

The efficacy of Givinostat in targeting PV has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: Preclinical Efficacy of Givinostat in JAK2 V617F-Positive Cells

| Parameter | Cell Type | Givinostat Concentration | Effect | Reference |

| IC50 for Clonogenic Activity | Primary PV/ET cells (JAK2 V617F+) | 0.001 - 0.01 µM | Inhibition of colony formation | [3] |

| Apoptosis Induction | HEL (JAK2 V617F homozygous) & UKE1 (JAK2 V617F) cells | Low doses (not specified) | Synergistic pro-apoptotic effect with hydroxyurea (B1673989) | [2] |

| p-JAK2 and p-STAT5 Levels | HEL cells | Not specified | Downmodulation | [1] |

Table 2: Clinical Efficacy of Givinostat in Polycythemia Vera Patients

| Clinical Study | Patient Population | Givinostat Dose | Key Findings | Reference |

| Phase IIA Pilot Study | PV/ET patients with JAK2 V617F | 50 mg twice daily | Overall response rate > 70% in PV patients. Trend towards reduction of JAK2 V617F allele burden. | [4] |

| Phase II Study (in combination with hydroxycarbamide) | PV patients unresponsive to hydroxycarbamide | 50 mg/day or 100 mg/day | Complete or partial response in 55% (50mg) and 50% (100mg) of patients. Control of pruritus in 64% (50mg) and 67% (100mg) of patients. | [5] |

| Phase Ib/II Study | JAK2 V617F positive PV patients | MTD: 100 mg twice daily | Overall response rate: 80.6%. Normalization of hematological parameters in the majority of patients. | [1] |

| Long-term Follow-up | PV patients from previous studies | Last effective and tolerated dose | Overall response rate > 80%. Mean JAK2 V617F allele burden decreased from 55% at baseline to 41% after 24 weeks in a subset of patients. | [1][6][7] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the molecular effects of Givinostat in PV.

Western Blotting for Phosphorylated JAK2 and STAT5

This protocol is for the detection and semi-quantification of phosphorylated JAK2 (p-JAK2) and STAT5 (p-STAT5) in cell lysates.

Materials:

-

PV patient-derived cells or JAK2 V617F-positive cell lines (e.g., HEL)

-

Givinostat

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of Givinostat or vehicle control for specified time points.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p-JAK2 and p-STAT5 bands to their respective total protein bands and the loading control.

Clonogenic Assay for Hematopoietic Progenitors

This assay assesses the effect of Givinostat on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

-

Mononuclear cells isolated from the bone marrow or peripheral blood of PV patients

-

Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., EPO, SCF, IL-3)

-

Givinostat

-

35 mm culture dishes

Procedure:

-

Cell Preparation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Plating: Mix the cells with the methylcellulose (B11928114) medium containing various concentrations of Givinostat or vehicle control.

-

Incubation: Plate the cell-methylcellulose mixture into 35 mm dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.

-

Colony Counting: Enumerate and classify the hematopoietic colonies (e.g., BFU-E, CFU-GM) under an inverted microscope based on their morphology.

-

Data Analysis: Calculate the number of colonies per 10^5 plated cells and determine the IC50 of Givinostat for colony formation.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Givinostat treatment.